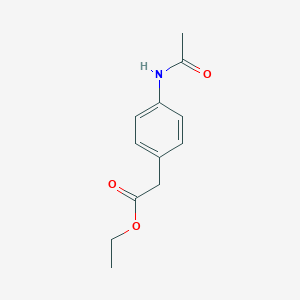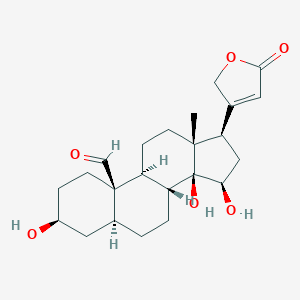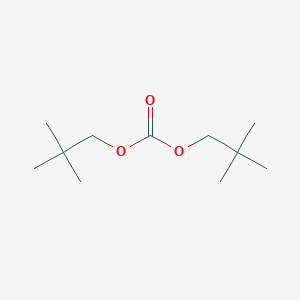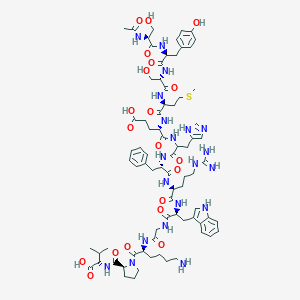
Ac-Ser-Tyr-Ser-Met-Glu-DL-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The peptide is an essential portion of corticotropin (ACTH) and α-melanotropin (α-MSH) molecules, indicating its significance in hormone research and potential applications in understanding hormone-related functions and disorders.
Synthesis Analysis
The synthesis of this peptide and its derivatives involves detailed procedural steps that enhance its crystallinity and yield. The introduction of specific protecting groups and mild acid catalysis facilitates its synthesis, making it a valuable intermediate for hormone studies (Schwyzer & Kappeler, 1961).
Molecular Structure Analysis
The aminoacyl-transfer RNA synthetases (aaRS) study provides insight into the molecular structure of peptides like the one , emphasizing the significance of sequence motifs and structural domains that bind ATP. This research is foundational in understanding the peptide's role in biological processes (Eriani et al., 1990).
Chemical Reactions and Properties
Research into similar peptides has detailed the chemical reactions necessary for synthesizing complex peptides and their properties, including the importance of protecting groups and the conditions for peptide cyclization and cleavage. This work lays the groundwork for understanding the chemical behavior and potential reactivity of the peptide (Smith, Skala, & Wilks, 2009).
Physical Properties Analysis
Studies on peptides containing similar sequences have explored their physical properties, such as crystallinity and solubility, which are crucial for their practical application and stability in various conditions. These investigations provide a basis for predicting the behavior of "Ac-Ser-Tyr-Ser-Met-Glu-DL-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH" in biological and experimental setups (Inouye et al., 1976).
Applications De Recherche Scientifique
Pigmentation
Field : Dermatology
Application : α-MSH plays a principal role in pigmentation .
Methods : The hormone interacts with melanocortin receptors in the skin, stimulating the production of melanin, which gives skin its color.
Results : The exact outcomes can vary, but generally, increased α-MSH activity can lead to darker skin pigmentation.
Regulation of Hormone Release
Field : Endocrinology
Application : α-MSH is involved in the regulation of the release of pituitary and peripheral hormones, such as somatostatin and corticotropin .
Methods : The hormone acts on receptors in the pituitary gland and other parts of the endocrine system.
Results : Changes in α-MSH levels can influence the release of these other hormones, affecting various bodily functions.
Sebotrophic Effects
Field : Dermatology
Application : α-MSH has sebotrophic effects .
Methods : The hormone’s interaction with skin cells can influence sebum production.
Results : This can affect skin health and conditions like acne, but more research is needed to fully understand these effects.
Adrenal Steroidogenesis
Field : Endocrinology
Application : α-MSH can influence adrenal steroidogenesis .
Methods : The hormone acts on the adrenal glands, affecting the production of steroids.
Results : This can have various effects on the body’s hormonal balance and related functions.
Immune Response
Field : Immunology
Application : α-MSH is involved in the immune response .
Methods : The hormone can influence the activity of immune cells.
Results : This can affect the body’s response to infections and other immune challenges.
Cardiovascular and Metabolic Effects
Field : Cardiology and Metabolism
Application : α-MSH has cardiovascular and metabolic effects .
Methods : The hormone can influence heart function and metabolism.
Results : This can affect heart health and metabolic processes, potentially influencing conditions like heart disease and metabolic syndrome.
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C77H108N20O20S/c1-42(2)64(76(116)117)96-74(114)61-20-13-30-97(61)75(115)54(18-10-11-28-78)87-62(102)38-84-65(105)57(34-46-36-83-50-17-9-8-16-49(46)50)93-66(106)51(19-12-29-82-77(79)80)88-69(109)55(32-44-14-6-5-7-15-44)91-71(111)58(35-47-37-81-41-85-47)94-67(107)52(25-26-63(103)104)89-68(108)53(27-31-118-4)90-73(113)60(40-99)95-70(110)56(33-45-21-23-48(101)24-22-45)92-72(112)59(39-98)86-43(3)100/h5-9,14-17,21-24,36-37,41-42,51-61,64,83,98-99,101H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H,81,85)(H,84,105)(H,86,100)(H,87,102)(H,88,109)(H,89,108)(H,90,113)(H,91,111)(H,92,112)(H,93,106)(H,94,107)(H,95,110)(H,96,114)(H,103,104)(H,116,117)(H4,79,80,82)/t51-,52-,53-,54-,55-,56-,57-,58?,59-,60-,61-,64-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBQINYFFIKILA-PDEGJNOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C77H108N20O20S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1665.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Ser-Tyr-Ser-Met-Glu-DL-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-OH | |
CAS RN |
10466-28-1 |
Source


|
| Record name | alpha-Msh (1-13), val(13)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010466281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

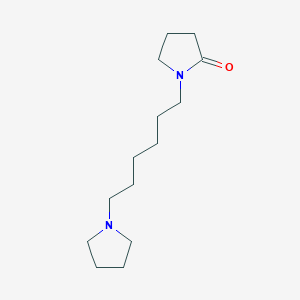
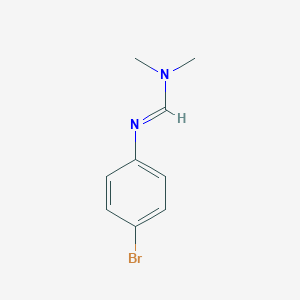
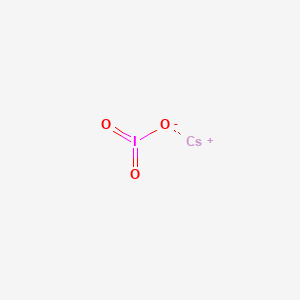
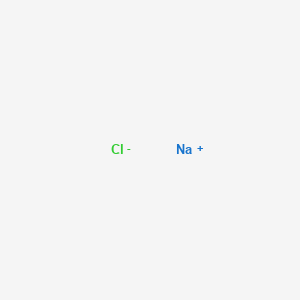
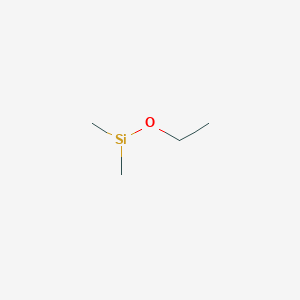

![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)
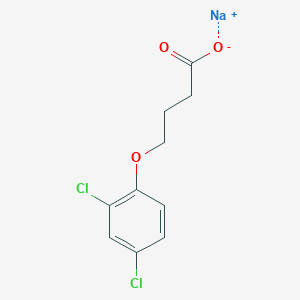

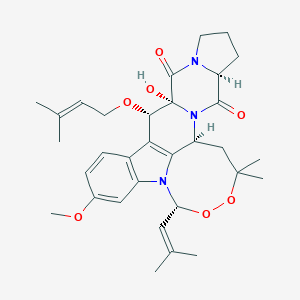
![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)
